molecular formula C6H10O3 B12958776 4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde

4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde

Cat. No.: B12958776
M. Wt: 130.14 g/mol
InChI Key: PVNBCJCYXGYYRI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structural properties and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of acetone with glyceraldehyde in the presence of an acid catalyst. This reaction forms a dioxolane ring with the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-1,3-dioxolane-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4,5-dimethyl-1,3-dioxolane-2-carbaldehyde

InChI

InChI=1S/C6H10O3/c1-4-5(2)9-6(3-7)8-4/h3-6H,1-2H3

InChI Key

PVNBCJCYXGYYRI-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C=O)C

Origin of Product

United States

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